6-Hydroxystigmast-4-en-3-one

Antiplasmodial Antimalarial Plasmodium falciparum

Researchers requiring exact stigmastane reference standards for antiplasmodial SAR or tyrosinase assays need structurally defined material-generic phytosterols cannot substitute. • Antiplasmodial IC50 37.29 μg/mL (P. falciparum 3D7)-benchmark for derivative screening • Negative control for tyrosinase/melanogenesis assays-C6β-OH abolishes activity vs. stigmast-4-en-3-one • Certified mp 192-194°C, HPLC-verified purity; ideal for chromatographic standardization & logP model validation

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
CAS No. 36450-02-9
Cat. No. B198794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxystigmast-4-en-3-one
CAS36450-02-9
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C
InChIInChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1
InChIKeyIWNCBADONFSAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxystigmast-4-en-3-one: Targeted Research Steroid


6-Hydroxystigmast-4-en-3-one, also designated (6β,24R)-6-hydroxystigmast-4-en-3-one or stigmast-4-en-6β-ol-3-one, is a naturally occurring stigmastane-type steroid . It possesses a Δ⁴-3-ketone moiety and a hydroxyl group at the C-6β position, distinguishing it structurally from the abundant phytosterols stigmasterol and β-sitosterol . The compound has been isolated from diverse plant sources including Phaseolus vulgaris, Dryobalanops oblongifolia, Piper officinarum, and Macaranga adenantha , and is catalogued in the Human Metabolome Database as a metabolite . Its unique substitution pattern confers distinct physicochemical properties and biological activity profiles relative to its non-hydroxylated and regioisomeric analogs, making it a valuable reference compound for comparative pharmacological studies and natural product standardization.

Natural stigmastane steroid with Δ⁴-3-ketone and 6β-hydroxyl motif, distinct from stigmasterol and β-sitosterol
Suitable as a reference standard for comparative pharmacology and plant-extract fingerprinting
HMDB-listed metabolite; supports natural product standardization workflows

Structural Specificity of 6-Hydroxystigmast-4-en-3-one


Within the stigmastane class, minor structural modifications such as the introduction of a single hydroxyl group significantly alter both biological potency and selectivity . The C6-β hydroxyl in 6-hydroxystigmast-4-en-3-one reduces lipophilicity by over 1.6 logP units relative to the non-hydroxylated analog stigmast-4-en-3-one, directly impacting membrane permeability and target engagement . Direct comparative biological testing demonstrates that this hydroxyl appendage can abrogate tyrosinase inhibitory activity entirely, as stigmast-4-en-3-one exhibits measurable inhibition while 6-hydroxystigmast-4-en-3-one is inactive in the same assay system . Conversely, in antiplasmodial assays the 6-hydroxy modification yields a modest but measurable improvement in potency . These diverging structure-activity relationships preclude simple substitution, as the pharmacophore requirements differ across biological targets. For procurement decisions, the distinct melting point and solubility profile further necessitate that researchers select the exact compound rather than a generic stigmastane alternative.

C6β‑hydroxyl alters target engagement
Reported tyrosinase inhibition completely lost vs. non‑hydroxylated stigmast‑4‑en‑3‑one, while antiplasmodial response shifts moderately. Simple analog replacement may not reproduce biological profile.
Physicochemical properties diverge
Melting point elevated by >100 °C and logP reduced >1.6 units. Solubility and crystallization behavior differ; direct method transfer may require re‑validation.
Cold‑chain logistics required
Long‑term storage at −20 °C needed, unlike room‑temperature‑stable non‑hydroxylated analog. Procurement workflows must account for freezer capacity.

6-Hydroxystigmast-4-en-3-one: Key Differentiating Evidence


Comparative Antiplasmodial Activity

In a direct head-to-head antiplasmodial assay against Plasmodium falciparum 3D7, 6-hydroxystigmast-4-en-3-one demonstrated an IC50 value of 37.29 μg/mL, compared to 43.54 μg/mL for the closest structural analog stigmast-4-en-3-one, representing a 1.17-fold improvement in potency . The more potent compound in the same series, 3-hydroxystigmast-5-en-7-one, exhibited an IC50 of 13.34 μg/mL. Chloroquine phosphate served as the positive control (IC50 0.006 μg/mL). All three stigmastane steroids were isolated from the same D. oblongifolia stem bark extract and tested in parallel .

Antiplasmodial IC50
Head-to-head
Target: 37.29 μg/mL (P. falciparum 3D7)
Stigmast‑4‑en‑3‑one: 43.54 μg/mL
3‑Hydroxystigmast‑5‑en‑7‑one: 13.34 μg/mL
Supports antiplasmodial SAR studies; establishes benchmark for hydroxyl‑regioisomer comparisons
1.17‑fold difference vs. non‑hydroxylated parent; chloroquine control 0.006 μg/mL
Antiplasmodial Antimalarial Plasmodium falciparum

Tyrosinase Inhibition Abrogation

In a comparative tyrosinase inhibition assay using mushroom tyrosinase, 6-hydroxystigmast-4-en-3-one exhibited no detectable inhibitory activity, whereas stigmast-4-en-3-one demonstrated 11.1–24.4% inhibition under identical experimental conditions . Both compounds were isolated from Piper officinarum stems and evaluated in the same bioassay panel alongside aristolactam AII and aristolactam BII, which also showed activity . This indicates that the introduction of the 6β-hydroxyl group completely eliminates tyrosinase target engagement.

Tyrosinase Inhibition
Reported
Target: no inhibition (0%)
Stigmast‑4‑en‑3‑one: 11.1–24.4% inhibition
Reported loss of tyrosinase activity may support negative‑control use in melanogenesis assays
Mushroom tyrosinase assay; co‑isolated from Piper officinarum
Tyrosinase inhibition Melanogenesis Cosmeceutical

Physicochemical Property Divergence

6-Hydroxystigmast-4-en-3-one exhibits a melting point of 192–194 °C (recrystallized from acetone), substantially higher than the 82 °C reported for stigmast-4-en-3-one (recrystallized from methanol) . The predicted ACD/LogP value for 6-hydroxystigmast-4-en-3-one is 8.63, versus 10.24 for stigmast-4-en-3-one, reflecting a >1.6 log unit reduction in lipophilicity due to the added hydroxyl . Consistent with this, the topological polar surface area increases from 17 Ų to 37 Ų . Solubility profiling reveals that 6-hydroxystigmast-4-en-3-one is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , while stigmast-4-en-3-one dissolves in DMF (0.33 mg/mL) and is only slightly soluble in ethanol .

Physicochemical Profile
Data to verify
MP 192–194 °C (vs. 82 °C parent) ΔLogP −1.61 PSA +20 Ų Soluble in CHCl₃, CH₂Cl₂, DMSO, acetone
Property shifts support compound identity verification and crystallization method development
LogP/PSA predicted; solubility from supplier data; confirm with certificate of analysis
Melting point Lipophilicity Solubility Drug-likeness

Thermal Lability and Cold-Chain Storage

Vendor technical specifications for 6-hydroxystigmast-4-en-3-one explicitly require long-term storage at −20 °C as a powder (3-year stability) or at −80 °C when dissolved in solvent (2-year stability) . In contrast, stigmast-4-en-3-one is routinely stored and shipped at room temperature or 2–8 °C without degradation concerns . This difference in thermal stability is attributed to the oxidation-prone C6-allylic alcohol functionality, which is susceptible to thermal decomposition or dehydration.

Storage Conditions
Specification review
Target: −20 °C (powder), −80 °C (in solvent)
Stigmast‑4‑en‑3‑one: RT or 2–8 °C
Cold‑chain logistics essential; ambient shipping of non‑hydroxylated analog not transferable
Stability data per vendor technical specifications; plan freezer capacity
Storage stability Thermal degradation Procurement logistics

6-Hydroxystigmast-4-en-3-one: Research & QC Applications


Antimalarial SAR Studies

Laboratories investigating structure–activity relationships within stigmastane-derived antimalarials can employ 6-hydroxystigmast-4-en-3-one as a defined reference compound with a published IC50 against P. falciparum 3D7. Its modest potency (37.29 μg/mL) positions it as a benchmark for evaluating synthetic derivatives or combination therapies, while the co-isolated analogs stigmast-4-en-3-one and 3-hydroxystigmast-5-en-7-one provide internal reference points for assessing the contribution of the C6-hydroxyl and C-7 ketone moieties .

Melanogenesis Selectivity Profiling

Because 6-hydroxystigmast-4-en-3-one completely lacks tyrosinase inhibitory activity, it serves as a negative control in tyrosinase/melanogenesis assays where stigmast-4-en-3-one is the active lead. This enables researchers to parse the specific structural requirements for tyrosinase engagement and to validate that observed inhibition in complex plant extracts is attributable to the non-hydroxylated component rather than a generic class effect .

Phaseolus vulgaris Extract Standardization

As a phytosteroid isolated from Phaseolus vulgaris (common bean) among other species, 6-hydroxystigmast-4-en-3-one can be procured as a reference standard for chromatographic fingerprinting and quantitative HPLC analysis of plant extracts. Its distinct and sharply defined melting point (192–194 °C) and characteristic NMR spectrum facilitate unambiguous identification .

Crystallization and LogP Reference Standard

The compound's high melting point and notable reduction in logP relative to the parent Δ⁴-3-ketosteroid make it useful as a calibration standard in computational logP model validation and in crystallization optimization studies. Its reported solubility profile in a range of organic solvents supports method development for laboratory-scale purification .

Application
Selection Property
Validation Focus
Antiplasmodial SAR studies
Published IC50 benchmark against P. falciparum 3D7
Strain‑specific antiplasmodial assay endpoint verification
Tyrosinase selectivity profiling
Absence of tyrosinase inhibition
Negative‑control validation in melanogenesis assays
Plant extract standardization
Chromatographic reference with distinct MP and NMR profile
HPLC fingerprinting and identity confirmation
Physicochemical reference
High melting point, logP reduction vs. parent ketosteroid
Crystallization optimization and logP model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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